molecular formula C11H19N3O B6636884 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine

2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine

Cat. No. B6636884
M. Wt: 209.29 g/mol
InChI Key: TVUSEUXZXWSHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine, also known as MPPG, is a guanidine derivative that has been widely used in scientific research due to its ability to selectively block the presynaptic α2-adrenoceptors. MPPG is an important tool for investigating the role of α2-adrenoceptors in various physiological and pathological processes.

Mechanism of Action

2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine selectively blocks the presynaptic α2-adrenoceptors, which are located on the terminals of sympathetic neurons and modulate neurotransmitter release. By blocking these receptors, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This can lead to an increase in sympathetic activity and a decrease in parasympathetic activity, resulting in physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase the release of norepinephrine, dopamine, and serotonin from neuronal cells. In vivo studies have shown that 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase sympathetic activity and decrease parasympathetic activity, resulting in an increase in heart rate and blood pressure. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has also been shown to have analgesic effects, possibly through its modulation of pain perception.

Advantages and Limitations for Lab Experiments

2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has several advantages as a research tool. It is a selective α2-adrenoceptor antagonist, which allows for the specific investigation of the role of these receptors in various physiological and pathological processes. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine in lab experiments. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has a relatively short half-life, which can make it difficult to maintain a steady concentration in vivo. Additionally, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine. One area of interest is the role of α2-adrenoceptors in pain perception and analgesia. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have analgesic effects, but the mechanisms underlying these effects are not fully understood. Another area of interest is the role of α2-adrenoceptors in cardiovascular regulation. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to increase sympathetic activity and decrease parasympathetic activity, but the specific mechanisms involved are not well understood. Finally, there is interest in developing more selective α2-adrenoceptor antagonists that can be used to investigate the role of these receptors in various physiological and pathological processes.

Synthesis Methods

2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can be synthesized by reacting 2-methyloxolane-2-carboxaldehyde with propargylamine in the presence of sodium triacetoxyborohydride, followed by reaction with guanidine hydrochloride. The final product can be obtained by recrystallization from methanol.

Scientific Research Applications

2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been widely used in scientific research to investigate the role of α2-adrenoceptors in various physiological and pathological processes, such as pain perception, cardiovascular regulation, and neurotransmitter release. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to selectively block the presynaptic α2-adrenoceptors, which are involved in the modulation of neurotransmitter release. By blocking these receptors, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can be used to study the effects of α2-adrenoceptor activation on neurotransmitter release and neuronal activity.

properties

IUPAC Name

2-methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-4-7-13-10(12-3)14-9-11(2)6-5-8-15-11/h1H,5-9H2,2-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUSEUXZXWSHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CNC(=NC)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine

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